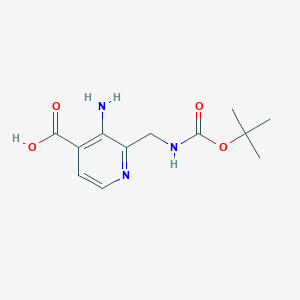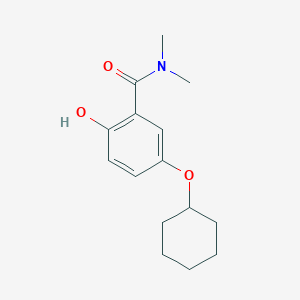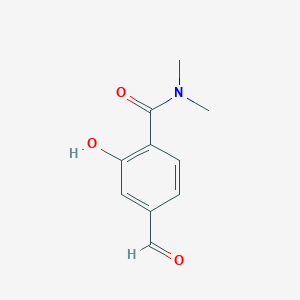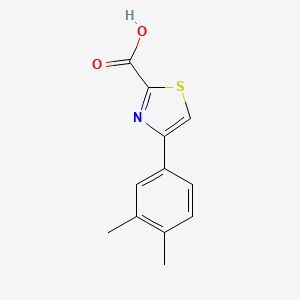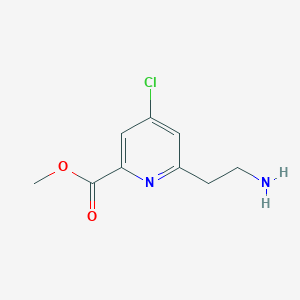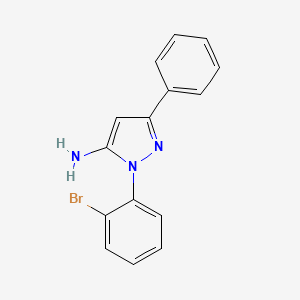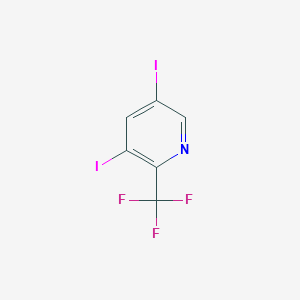
3,5-Diiodo-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two iodine atoms and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine precursor. One common method is the iodination of 2-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.
Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.
Scientific Research Applications
3,5-Diiodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the creation of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act as a building block for drugs that target specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atoms can participate in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diiodo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3,5-Diiodo-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the iodine atoms and the trifluoromethyl group on the pyridine ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other halogenated pyridine derivatives.
Properties
Molecular Formula |
C6H2F3I2N |
|---|---|
Molecular Weight |
398.89 g/mol |
IUPAC Name |
3,5-diiodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)5-4(11)1-3(10)2-12-5/h1-2H |
InChI Key |
WECWOQXBEQEZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


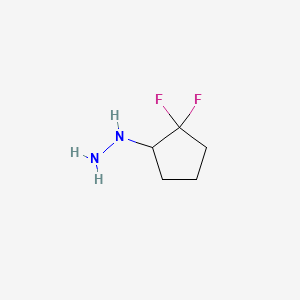
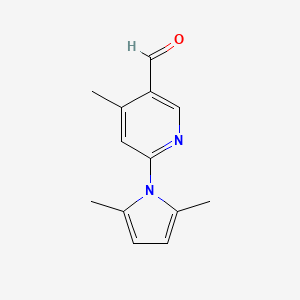
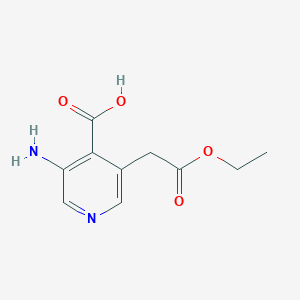
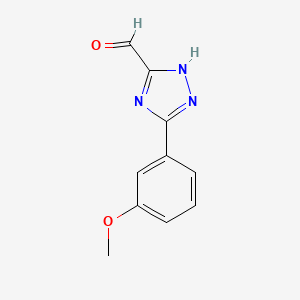
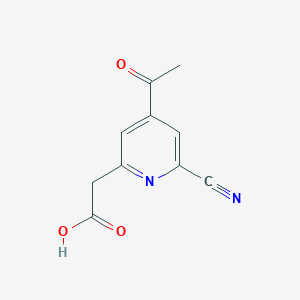
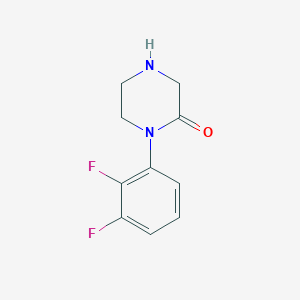
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
